Fmoc-DAHep HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

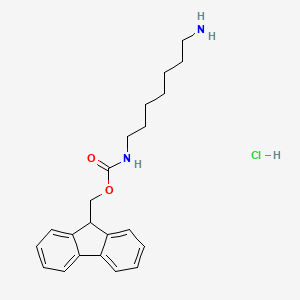

“Fmoc-DAHep HCl” is a chemical compound used for pharmaceutical testing . The “Fmoc” part refers to the fluorenylmethyloxycarbonyl protecting group, which is commonly used in organic synthesis .

Synthesis Analysis

The synthesis of Fmoc-derivatives involves the reaction of the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The coupling of each amino acid was performed by adding a 2-fold molar excess of the protected Fmoc-amino acid, with equimolar amounts of 1-hydroxybenzotriazole (HOBt), benzotriazol-1-yl-oxytris-pyrrolidino-phosphonium (PyBOP), and a 4-fold molar excess of diisopropylethylamine (DIPEA) in DMF/NMP .Molecular Structure Analysis

The molecular structure of Fmoc-derivatives is characterized by the presence of the fluorenyl group, which is highly fluorescent . This property makes Fmoc-derivatives suitable for analysis by reversed-phase HPLC .Chemical Reactions Analysis

Fmoc-derivatives react with alkyl amines to yield highly fluorescent and stable derivatives . The Fmoc group is rapidly removed by base .Applications De Recherche Scientifique

- Fmoc-DAHep HCl has been utilized in the design of peptide-based hydrogels (PHGs). These hydrogels are biocompatible materials that can be used for drug delivery, tissue engineering, and diagnostic imaging .

- It supports cell adhesion, survival, and duplication, making it suitable for regenerative medicine .

Peptide-Based Hydrogels for Biomedical Applications

Tissue Engineering Scaffold

Bioprinting Applications

Safety and Hazards

Orientations Futures

Peptide-based hydrogels (PHGs), which can be formed using Fmoc-derivatives, are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging . They have been proposed as a scaffold for bioprinting applications .

Mécanisme D'action

Target of Action

The primary target of Fmoc-DAHep HCl is the amine group of amino acids and peptides . The Fmoc (Fluorenylmethyloxycarbonyl) group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Mode of Action

The Fmoc group interacts with its targets (amines) through a reaction with Fmoc-Cl . This interaction results in the formation of a carbamate, protecting the amine group from further reactions . The Fmoc group can be removed rapidly by a base, such as piperidine .

Biochemical Pathways

The Fmoc group plays a crucial role in the Solid-Phase Peptide Synthesis (SPPS) process . This allows for the sequential addition of amino acids to the growing peptide chain .

Pharmacokinetics

The fmoc group’s properties, such as its stability under acidic conditions and its rapid removal by a base, suggest that it may have unique adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of the Fmoc group’s action is the protection of the amine group, allowing for controlled peptide synthesis . This enables the creation of complex peptides with a high degree of precision .

Action Environment

The action of the Fmoc group is influenced by environmental factors such as pH and the presence of certain bases . For example, the Fmoc group is stable under acidic conditions but can be rapidly removed by a base such as piperidine . This property is leveraged in SPPS to control the peptide synthesis process .

Propriétés

IUPAC Name |

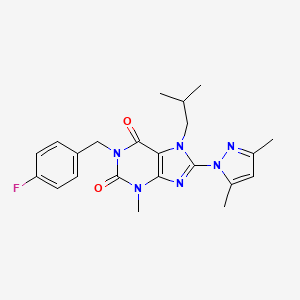

9H-fluoren-9-ylmethyl N-(7-aminoheptyl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2.ClH/c23-14-8-2-1-3-9-15-24-22(25)26-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21;/h4-7,10-13,21H,1-3,8-9,14-16,23H2,(H,24,25);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIBVYWMHSJCOCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-DAHep HCl | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-{[(3-{[methyl(3-methylphenyl)amino]sulfonyl}-2-thienyl)carbonyl]amino}benzoate](/img/structure/B2438722.png)

![N-(2-chlorobenzyl)-1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)

![2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 4-methylbenzenesulfonate](/img/structure/B2438734.png)

![2-[Benzyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B2438736.png)

![N-[(4-chlorophenyl)methyl]-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide](/img/structure/B2438737.png)

![1-(2-methoxyphenyl)-3-(3-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2438738.png)